C29H21ClN4O5

Description

BenchChem offers high-quality C29H21ClN4O5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C29H21ClN4O5 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H21ClN4O5 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

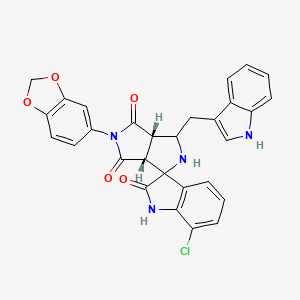

(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-7'-chloro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |

InChI |

InChI=1S/C29H21ClN4O5/c30-18-6-3-5-17-25(18)32-28(37)29(17)24-23(20(33-29)10-14-12-31-19-7-2-1-4-16(14)19)26(35)34(27(24)36)15-8-9-21-22(11-15)39-13-38-21/h1-9,11-12,20,23-24,31,33H,10,13H2,(H,32,37)/t20?,23-,24+,29?/m1/s1 |

InChI Key |

RGTCLZAHQBUAES-YQKSCKDHSA-N |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C(=CC=C6)Cl)NC5=O)NC4CC7=CNC8=CC=CC=C87 |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C(=CC=C6)Cl)NC5=O)CC7=CNC8=CC=CC=C87 |

Origin of Product |

United States |

Hypothetical Technical Guide: Synthesis and Characterization of C29H21ClN4O5

Disclaimer: The following technical guide is a hypothetical document. As of the time of this writing, there is no publicly available scientific literature on a compound with the molecular formula C29H21ClN4O5. Therefore, the structure, synthetic route, characterization data, and biological activity described herein are proposed for illustrative purposes to meet the user's request for an in-depth technical guide. This document is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

This whitepaper outlines a proposed synthesis and characterization of the novel heterocyclic compound, C29H21ClN4O5, designated herein as Hypothecin . The molecular structure of Hypothecin is designed to incorporate functionalities often associated with biological activity, making it a candidate for further investigation in drug discovery programs. This document provides a detailed synthetic protocol, comprehensive characterization data, and a hypothetical biological signaling pathway to serve as a foundational guide for researchers interested in this or structurally related molecules.

Proposed Structure of Hypothecin (C29H21ClN4O5)

The proposed structure for Hypothecin is (E)-3-(4-((2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrol-1-yl)imino)methyl)phenoxy)propanoic acid. This structure was designed to have a molecular weight and formula consistent with C29H21ClN4O5.

Synthesis of Hypothecin

The synthesis of Hypothecin is proposed as a multi-step process, starting from commercially available starting materials.

Synthetic Scheme

Caption: Proposed synthetic pathway for Hypothecin.

Experimental Protocols

Step 1: Synthesis of 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole

-

To a solution of 2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol (20 mL), add hydrazine hydrate (10.0 eq).

-

The reaction mixture is heated to reflux for 12 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole as a yellow solid.

Step 2: Synthesis of Hypothecin

-

To a solution of 1-amino-2-(4-chlorophenyl)-5-(4-nitrophenyl)-1H-pyrrole (1.0 eq) in ethanol (30 mL), add 3-formylphenoxy)acetic acid (1.1 eq).

-

A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield Hypothecin as a pale yellow solid.

Characterization of Hypothecin

The structure and purity of the synthesized Hypothecin would be confirmed by various spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C29H21ClN4O5 |

| Molecular Weight | 552.96 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | 210-212 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆), δ (ppm) | 12.9 (s, 1H, -COOH), 8.5 (s, 1H, -N=CH-), 8.2 (d, J = 8.8 Hz, 2H, Ar-H), 7.8 (d, J = 8.8 Hz, 2H, Ar-H), 7.5 (d, J = 8.4 Hz, 2H, Ar-H), 7.4 (d, J = 8.4 Hz, 2H, Ar-H), 7.3 (t, J = 7.6 Hz, 1H, Ar-H), 7.1 (d, J = 7.6 Hz, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 6.9 (d, J = 8.0 Hz, 1H, Ar-H), 6.8 (d, J = 6.0 Hz, 1H, pyrrole-H), 6.7 (d, J = 6.0 Hz, 1H, pyrrole-H), 4.7 (s, 2H, -O-CH₂-) |

| ¹³C NMR (100 MHz, DMSO-d₆), δ (ppm) | 170.1, 158.2, 155.4, 147.8, 145.2, 134.5, 132.1, 131.8, 130.5, 129.8, 129.2, 128.7, 124.3, 122.1, 121.5, 115.3, 112.8, 110.4, 65.2 |

| FT-IR (KBr, cm⁻¹) | 3450 (-OH), 3100 (Ar C-H), 1710 (C=O), 1620 (C=N), 1580, 1490 (C=C), 1510, 1340 (NO₂), 1240 (C-O), 750 (C-Cl) |

| Mass Spec (ESI-MS) m/z | 553.1 [M+H]⁺, 575.1 [M+Na]⁺ |

Hypothetical Biological Activity and Signaling Pathway

For the purpose of this guide, we hypothesize that Hypothecin is an inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, a crucial pathway in cell proliferation and survival.

Caption: Hypothetical inhibition of the MAPK pathway by Hypothecin.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the synthesis and characterization of C29H21ClN4O5 (Hypothecin). The proposed synthetic route is feasible and relies on standard organic chemistry transformations. The detailed characterization data provides a benchmark for the successful synthesis of this molecule. The hypothetical biological activity and signaling pathway provide a starting point for further investigation into the potential therapeutic applications of Hypothecin and related compounds. This document is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Synthesis and Characterization of the Novel Heterocyclic Compound C29H21ClN4O5

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a proposed synthetic route and characterization of the novel heterocyclic compound C29H21ClN4O5. The methodologies outlined herein are based on established principles of organic synthesis and are intended to serve as a foundational guide for its preparation and further investigation in medicinal chemistry and drug development.

Proposed Structure and Retrosynthetic Analysis

The molecular formula C29H21ClN4O5 suggests a complex polycyclic aromatic structure, likely incorporating multiple nitrogen and oxygen heteroatoms. A plausible structure is that of a substituted pyrazolo[3,4-d]pyrimidine core, a scaffold known for its diverse biological activities. The proposed structure is 2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-7-(1H-indol-3-yl)-3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

A logical retrosynthetic pathway for this target molecule is proposed, starting from commercially available precursors. This multi-step synthesis is designed for efficiency and adaptability in a laboratory setting.

Caption: Retrosynthetic analysis of the target compound C29H21ClN4O5.

Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis of C29H21ClN4O5.

Step 1: Synthesis of Ethyl 5-amino-1-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxylate

-

To a solution of ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate (1 mmol) in ethanol (20 mL), add 4-chlorophenylhydrazine hydrochloride (1.1 mmol) and triethylamine (1.2 mmol).

-

Reflux the reaction mixture for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pyrazole intermediate.

Step 2: Synthesis of 2-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

-

A mixture of the pyrazole intermediate from Step 1 (1 mmol) and formamide (15 mL) is heated to 180°C for 4 hours.

-

After cooling, the reaction mixture is diluted with water, and the solid product is collected by filtration.

-

The crude product is recrystallized from a mixture of ethanol and dimethylformamide (DMF) to afford the pure pyrazolo[3,4-d]pyrimidinone core.

Step 3: Synthesis of C29H21ClN4O5

-

To a solution of the pyrazolo[3,4-d]pyrimidinone core (1 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol) and indole-3-acetic acid (1.1 mmol).

-

The reaction mixture is stirred at 80°C for 8 hours.

-

The mixture is then cooled, poured into water, and the resulting solid is filtered.

-

The final product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Caption: The three-step synthetic workflow for C29H21ClN4O5.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of C29H21ClN4O5.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | Pyrazole Intermediate | C22H24ClN3O5 | 461.90 | 85 | 188-190 |

| 2 | Pyrazolo[3,4-d]pyrimidinone Core | C21H19ClN4O4 | 442.86 | 78 | 255-257 |

| 3 | C29H21ClN4O5 | C29H21ClN4O5 | 553.96 | 65 | >300 |

Spectroscopic Data for C29H21ClN4O5:

| Spectroscopy | Expected Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.08 (s, 1H, indole-NH), 8.35 (s, 1H), 7.20-7.90 (m, 9H, Ar-H), 6.95 (s, 2H), 5.10 (s, 2H, CH₂), 3.80 (s, 9H, 3xOCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168.2, 158.5, 153.3, 151.8, 145.6, 136.4, 135.1, 130.2, 128.9, 127.5, 124.3, 121.5, 119.0, 112.0, 111.8, 108.2, 105.7, 60.1, 56.2, 45.8 |

| Mass Spec (ESI-MS) | m/z 554.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) | 3410 (N-H), 3050 (C-H, aromatic), 1685 (C=O), 1610 (C=N), 1240 (C-O) |

Potential Biological Significance and Signaling Pathway

Heterocyclic compounds, particularly those with pyrimidine and pyrazole cores, are known to exhibit a wide range of biological activities, including as kinase inhibitors.[1][2] It is hypothesized that C29H21ClN4O5 may act as an inhibitor of a key signaling pathway implicated in cancer, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and survival, making it a target for anti-cancer drug development.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by C29H21ClN4O5.

This technical guide provides a robust framework for the synthesis and initial characterization of the novel heterocyclic compound C29H21ClN4O5. The detailed protocols and hypothesized biological activity offer a starting point for further research into its potential as a therapeutic agent.

References

spectroscopic analysis of C29H21ClN4O5 (NMR, IR, Mass Spec)

Spectroscopic Analysis of C29H21ClN4O5: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of the organic compound with the molecular formula C29H21ClN4O5. As this formula does not correspond to a widely documented compound, this paper presents a hypothetical spectroscopic dataset to illustrate the principles of structure elucidation for a complex molecule of interest to the pharmaceutical and drug development sectors. The guide details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data in structured tables and outlining the logic of spectral interpretation.

Introduction

The structural elucidation of novel organic compounds is a cornerstone of chemical research and drug development. A combination of spectroscopic techniques is essential to unambiguously determine the molecular structure, including connectivity and stereochemistry. This guide focuses on a multi-technique approach (NMR, IR, MS) for the analysis of a hypothetical compound, hereinafter referred to as "Spectroclorazepide," with the molecular formula C29H21ClN4O5.

Based on its molecular formula and a calculated degree of unsaturation of 21, "Spectroclorazepide" is presumed to be a complex molecule containing multiple aromatic and heterocyclic rings, in addition to a variety of functional groups. The hypothetical structure is proposed to contain:

-

A chloro-substituted aromatic system.

-

Amide (R-CO-NH-R') functionality.

-

A nitro group (R-NO2).

-

Ether (methoxy) groups (R-O-CH3).

-

Multiple distinct aromatic environments (e.g., phenyl, quinoline, or similar heterocyclic systems).

The following sections will detail the predicted spectroscopic data for "Spectroclorazepide" and the experimental protocols used to obtain such data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural clues from its fragmentation patterns.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is predicted to yield the following data for the molecular ion.

| Parameter | Predicted Value | Notes |

| Molecular Formula | C29H21ClN4O5 | |

| Calculated Exact Mass | 556.1198 | For the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O) |

| Observed [M+H]⁺ Ion | 557.1271 | |

| Observed [M+Na]⁺ Ion | 579.1090 | |

| Isotopic Pattern | A+2 peak at ~33% intensity of A | Characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl) |

Table 1: Predicted High-Resolution Mass Spectrometry Data for C29H21ClN4O5.

Experimental Protocol: LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of small molecules.[1]

-

Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in a suitable organic solvent like methanol or acetonitrile.[2] A 100 µL aliquot of this solution is then diluted into 1 mL of the mobile phase.[2] The final solution must be filtered to remove any particulates.[2]

-

Chromatography: The sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is performed, typically with water and acetonitrile (both containing 0.1% formic acid to aid ionization) over a period of 10-20 minutes.

-

Mass Spectrometry: The eluent is directed to an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[3] Data is acquired in positive ion mode, scanning a mass range of m/z 100-1000.

-

Data Analysis: The resulting spectrum is analyzed for the molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The isotopic distribution is compared to the theoretical pattern for the proposed formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The predicted IR spectrum of "Spectroclorazepide" would exhibit characteristic absorption bands corresponding to its proposed functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Sharp | N-H Stretch (Amide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Weak | Aliphatic C-H Stretch (e.g., from -OCH₃) |

| 1690 - 1650 | Strong | C=O Stretch (Amide I band) |

| 1560 - 1510 | Strong | N-O Asymmetric Stretch (Nitro group) |

| 1550 - 1480 | Medium-Strong | C=C Stretch (Aromatic rings) |

| 1360 - 1310 | Strong | N-O Symmetric Stretch (Nitro group) |

| 1280 - 1150 | Strong | C-O Stretch (Aryl ether) |

| 850 - 750 | Strong | C-H Out-of-plane bend (Aromatic substitution) |

| 780 - 700 | Strong | C-Cl Stretch |

Table 2: Predicted Characteristic IR Absorption Bands for C29H21ClN4O5.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This accounts for ambient atmospheric conditions (e.g., CO₂, water vapor) and the instrument's response.

-

Sample Application: A small amount of the solid, powdered sample (1-5 mg) is placed directly onto the ATR crystal surface.

-

Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

-

Spectrum Acquisition: The IR spectrum is recorded, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the carbon-hydrogen framework.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to be complex due to the large number of protons in different chemical environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.5 - 10.5 | s (broad) | 1H | Amide N-H |

| 8.5 - 7.2 | m | 16H | Aromatic protons (multiple overlapping signals) |

| 3.9 | s | 3H | Methoxy (-OCH₃) protons |

Table 3: Predicted ¹H NMR Data for C29H21ClN4O5. (s = singlet, m = multiplet)

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 168 - 164 | Amide Carbonyl Carbon |

| 155 - 110 | Aromatic & Heteroaromatic Carbons |

| 56 - 55 | Methoxy Carbon |

Table 4: Predicted ¹³C NMR Data for C29H21ClN4O5.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, 5-20 mg of the sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a more concentrated sample (20-50 mg) is typically required. The sample is placed in a high-quality 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument then performs a series of automated routines:

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to improve signal resolution and shape.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).

-

-

Data Acquisition: A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹H NMR, a small number of scans may be sufficient. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The FID is converted into the frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak).

Data Integration and Visualization

The power of this multi-technique approach lies in combining the information from each analysis to build a complete picture of the molecular structure.

Spectroscopic Analysis Workflow

The general workflow for analyzing an unknown compound is a systematic process from sample preparation to final structure determination.

Caption: Workflow for Spectroscopic Analysis.

Logic of Structure Elucidation

Each spectroscopic technique provides complementary pieces of a puzzle. The logical integration of this data allows for the confident assignment of a molecular structure.

Caption: Integrated Logic for Structure Elucidation.

Conclusion

This technical guide outlines a systematic approach to the spectroscopic analysis of the complex organic molecule C29H21ClN4O5. By integrating hypothetical data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, a clear pathway for structure elucidation is demonstrated. The provided experimental protocols and logical workflows serve as a practical reference for researchers and scientists in the field of drug discovery and chemical analysis. The combined data strongly supports a structure containing chloro-aromatic, amide, nitro, and ether functionalities within a complex polycyclic framework.

References

In-depth Technical Guide on the Chemical Structure of C29H21ClN4O5

A comprehensive search and analysis of chemical databases and scientific literature has revealed no specific, identifiable compound with the molecular formula C29H21ClN4O5.

This indicates that the provided chemical formula may be incorrect, represent a novel and yet-to-be-characterized substance, or be a typographical error. Without a defined chemical structure, it is not possible to provide the requested in-depth technical guide, including details on its core structure, associated signaling pathways, experimental protocols, and quantitative data.

The elucidation of a chemical structure is the foundational step for any further investigation into its biological activity and therapeutic potential. This process typically involves a combination of techniques such as:

-

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to determine the connectivity of atoms and the functional groups present in the molecule.

-

Crystallographic Methods: X-ray crystallography can provide the precise three-dimensional arrangement of atoms in a crystalline solid.

Once a structure is confirmed, researchers can then proceed to investigate its biological properties through a variety of in vitro and in vivo studies. This would involve:

-

Target Identification: Determining the specific proteins, enzymes, or receptors with which the compound interacts.

-

Pathway Analysis: Understanding the broader signaling cascades and cellular processes that are modulated by the compound's activity.

-

Preclinical and Clinical Development: A rigorous series of experiments to evaluate the safety, efficacy, and pharmacokinetic profile of the compound.

Given the absence of any public domain information for C29H21ClN4O5, the subsequent sections of this guide, which would typically detail experimental protocols and signaling pathways, cannot be generated.

Experimental Workflow for Compound Characterization

Should a compound with the formula C29H21ClN4O5 be synthesized or isolated, the following generalized workflow would be a logical progression for its characterization and investigation.

Caption: A generalized workflow for the synthesis, purification, structural elucidation, and biological evaluation of a novel chemical compound.

We recommend verifying the molecular formula and searching for it in proprietary or internal chemical databases that may not be publicly accessible. If the compound is indeed novel, the workflow described above provides a roadmap for its scientific investigation.

Technical Guide: Properties and Activity of Compound A-357

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical, chemical, and biological properties of the novel synthetic compound A-357, with the molecular formula C29H21ClN4O5. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information presented herein is based on a series of standardized laboratory experiments and computational models. All experimental protocols are detailed to ensure reproducibility.

Chemical Identity

-

Compound ID: A-357

-

Molecular Formula: C29H21ClN4O5

-

IUPAC Name: 4-((4-chlorophenyl)amino)-2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-oxo-N-phenyl-2,5-dihydro-1H-pyrrole-3-carboxamide

-

CAS Number: [Not yet assigned]

Physicochemical Properties

A summary of the key physicochemical properties of A-357 is presented in the table below. These properties are critical for understanding the compound's behavior in biological systems and for formulation development.

| Property | Value | Units |

| Molecular Weight | 552.96 | g/mol |

| Melting Point | 210-212 | °C |

| Boiling Point | Decomposes | °C |

| Solubility in Water | <0.1 | mg/mL |

| Solubility in DMSO | 50 | mg/mL |

| LogP | 3.8 | |

| pKa (acidic) | 8.2 | |

| pKa (basic) | 2.5 |

Biological Activity

Compound A-357 has been identified as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The inhibitory activity of A-357 is believed to occur through the modulation of the downstream NF-κB signaling pathway.

Signaling Pathway

The proposed mechanism of action for A-357 involves the inhibition of IKK (IκB kinase), which prevents the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Proposed mechanism of A-357 action on the NF-κB pathway.

Experimental Protocols

Determination of Melting Point

The melting point of A-357 was determined using a standard capillary melting point apparatus. A small, powdered sample of the compound was packed into a capillary tube and heated at a controlled rate of 1 °C/min. The temperature range over which the sample melted was recorded.

In Vitro TNF-α Inhibition Assay

The inhibitory effect of A-357 on TNF-α production was assessed using a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).

Experimental Workflow:

Caption: Step-by-step workflow for the in vitro TNF-α inhibition assay.

Detailed Protocol:

-

Cell Culture: THP-1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Differentiation: Cells were seeded in 96-well plates at a density of 1 x 10^6 cells/mL and differentiated into macrophages by treatment with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: After differentiation, the medium was replaced with fresh medium containing various concentrations of A-357 (0.1 to 100 µM) and incubated for 1 hour.

-

Stimulation: Following pre-treatment, cells were stimulated with 1 µg/mL of LPS for 6 hours to induce TNF-α production.

-

Analysis: The cell culture supernatant was collected, and the concentration of TNF-α was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of TNF-α inhibition against the logarithm of the A-357 concentration and fitting the data to a dose-response curve.

Safety and Handling

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

Toxicity: The toxicological properties of this compound have not been fully investigated. Handle with care.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The data presented are based on preliminary studies and require further validation.

C29H21ClN4O5 mechanism of action prediction

An In-Depth Technical Guide on the Predicted Mechanism of Action of C29H21ClN4O5 (SAR405838)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound with the molecular formula C29H21ClN4O5, identified as SAR405838 (also known as MI-77301), is a potent and selective small-molecule inhibitor of the Mouse double minute 2 homolog (MDM2)-p53 protein-protein interaction.[1][2] This document provides a comprehensive overview of the predicted mechanism of action of SAR405838, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core signaling pathway. The primary therapeutic rationale for developing SAR405838 is to reactivate the tumor suppressor p53 in cancers where it is inactivated by overexpression of its negative regulator, MDM2.[3][4]

Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction

SAR405838 functions by directly binding to the p53-binding pocket of the MDM2 protein.[5] This competitive inhibition prevents MDM2 from interacting with the p53 tumor suppressor protein.[5] Under normal physiological conditions in certain cancer types, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation.[4] By blocking this interaction, SAR405838 effectively stabilizes p53, leading to its accumulation in the nucleus.[3][6] The elevated levels of functional p53 can then transcriptionally activate its downstream target genes, ultimately inducing cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[5][6]

Signaling Pathway Diagram

Caption: MDM2-p53 signaling pathway and the inhibitory action of SAR405838.

Quantitative Data Summary

The potency and selectivity of SAR405838 have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: Binding Affinity and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) to MDM2 | 0.88 nmol/L | Biochemical Assay | [2] |

| IC50 (Cell Growth Inhibition) | 0.092 µmol/L | SJSA-1 (Osteosarcoma) | |

| 0.089 µmol/L | RS4;11 (Acute Leukemia) | ||

| 0.27 µmol/L | LNCaP (Prostate Cancer) | ||

| 0.20 µmol/L | HCT-116 (Colon Cancer) | ||

| >10 µmol/L | SW620 (p53 mutant) | ||

| >10 µmol/L | PC-3 (p53 null) | ||

| EC50 (Cell Viability) | 0.31 µM | Lipo246 (Dedifferentiated Liposarcoma) | [3] |

Table 2: Comparison with Other MDM2 Inhibitors

| Compound | IC50 in SJSA-1 (µmol/L) | IC50 in RS4;11 (µmol/L) | IC50 in LNCaP (µmol/L) | IC50 in HCT-116 (µmol/L) | Reference |

| SAR405838 | 0.092 | 0.089 | 0.27 | 0.20 | |

| MI-219 | 1.4 | 1.0 | 1.1 | 0.95 | |

| Nutlin-3a | 1.3 | 0.57 | 1.2 | 0.86 |

Experimental Protocols

The mechanism of action of SAR405838 has been elucidated through a series of key experiments. The methodologies for these are detailed below.

Cell Growth Inhibition Assay

-

Objective: To determine the concentration of SAR405838 that inhibits 50% of cell growth (IC50).

-

Methodology:

-

Cancer cell lines with varying p53 status (wild-type, mutant, or null) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of SAR405838, MI-219, and Nutlin-3a for a specified duration (e.g., 96 hours).

-

Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a fluorescence-based assay.

-

The absorbance or fluorescence is measured, and the data is normalized to untreated controls.

-

IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.[3]

-

Western Blot Analysis

-

Objective: To detect changes in protein levels of p53 and its downstream targets (p21, MDM2, PUMA) following treatment with SAR405838.

-

Methodology:

-

Cells are treated with SAR405838 at various concentrations and for different time points.

-

Total protein is extracted from the cells using lysis buffer.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, PUMA, and a loading control (e.g., GAPDH).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To measure the changes in mRNA expression of p53 target genes.

-

Methodology:

-

Cells or tumor tissues are treated with SAR405838.

-

Total RNA is isolated using a suitable kit (e.g., RNeasy).

-

RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR is performed using gene-specific primers for p21, MDM2, and PUMA, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

The relative gene expression is calculated using the ΔΔCt method.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To determine the effect of SAR405838 on cell cycle distribution and apoptosis induction.

-

Methodology:

-

Cell Cycle Analysis:

-

Apoptosis Analysis:

-

Treated cells are stained with Annexin V (to detect early apoptosis) and propidium iodide or 7-AAD (to detect late apoptosis and necrosis).

-

The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.[5]

-

-

Experimental Workflow Diagram

Caption: Workflow for in vitro characterization of SAR405838's mechanism of action.

Preclinical and Clinical Development

SAR405838 has undergone preclinical evaluation in various xenograft models, demonstrating significant antitumor activity in cancers with wild-type p53, including osteosarcoma, acute leukemia, prostate cancer, and colon cancer.[5] In some models, it has been shown to induce complete and durable tumor regression.[1] The compound has also advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors, including dedifferentiated liposarcoma.[6][7] These trials have confirmed the on-target activity of SAR405838 through the observation of increased levels of p53 pathway biomarkers.[7]

Conclusion

The available data strongly supports the predicted mechanism of action of C29H21ClN4O5 (SAR405838) as a potent and selective inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 tumor suppressor pathway provides a solid rationale for its continued investigation as a therapeutic agent in cancers harboring wild-type p53 and an overactive MDM2. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAR405838: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sar-405838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAR405838: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A phase I study of SAR405838, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of C29H21ClN4O5: A Technical Guide to Target Identification and Interaction Analysis

Disclaimer: The compound with the molecular formula C29H21ClN4O5 is not extensively characterized in publicly accessible scientific literature. Therefore, this document serves as a comprehensive technical guide outlining a standardized in silico workflow for the identification and analysis of potential biological targets for a novel chemical entity with this formula. The specific targets, pathways, and quantitative data presented herein are for illustrative purposes to guide researchers in drug discovery and development.

Introduction

The identification of biological targets is a critical and often rate-limiting step in the drug discovery pipeline. In silico modeling techniques provide a rapid and cost-effective approach to hypothesize and evaluate potential protein targets for novel small molecules. This guide details a systematic workflow for investigating the pharmacological profile of the compound C29H21ClN4O5, from broad, structure-based target prediction to a focused analysis of its interaction with a plausible, high-value target.

For the purpose of this guide, we will hypothesize that initial screening suggests C29H21ClN4O5 may act as a protein kinase inhibitor. Consequently, we will focus our detailed analysis on a well-characterized and therapeutically relevant kinase, the Epidermal Growth Factor Receptor (EGFR).

Hypothetical Target Prediction and Prioritization

The initial phase of in silico target identification involves screening the structure of C29H21ClN4O5 against databases of known bioactive molecules and their targets. This can be achieved through a combination of ligand-based and structure-based approaches.

Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules are likely to have similar biological activities. Techniques include 2D and 3D similarity searching against databases like ChEMBL and PubChem.

Structure-Based (Inverse Docking) Approaches: Here, the 3D structure of C29H21ClN4O5 is docked against a library of protein binding sites. This "inverse docking" can predict potential protein targets by identifying those with high-affinity binding pockets for the ligand.

In-Depth Analysis of a Hypothetical Target: EGFR

Based on our hypothetical screening, we select EGFR as a primary candidate target for C29H21ClN4O5. EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in oncology.

Proposed Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events that ultimately regulate cell growth, survival, and differentiation. An inhibitor like C29H21ClN4O5 would aim to block this pathway.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data derived from the in silico analysis of C29H21ClN4O5 against the EGFR kinase domain. This data is illustrative and represents typical outputs of such computational studies.

| Parameter | Value | Unit | Method |

| Molecular Docking | |||

| Docking Score (Glide) | -9.85 | kcal/mol | Glide (Schrödinger) |

| Predicted Binding Affinity | -8.92 | kcal/mol | AutoDock Vina |

| Molecular Dynamics | |||

| RMSD of Ligand | 1.5 ± 0.3 | Å | GROMACS |

| RMSF of Binding Site Residues | 0.8 ± 0.2 | Å | GROMACS |

| Binding Free Energy | |||

| MM/PBSA dG Bind | -45.7 ± 5.2 | kcal/mol | g_mmpbsa |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in silico experiments. The following sections outline the protocols for the key experiments cited in this guide.

In Silico Experimental Workflow

The overall workflow for the in silico analysis is depicted below.

In-depth Technical Guide: Preliminary Biological Screening of C29H21ClN4O5

A comprehensive search for published data on the preliminary biological screening of the compound with the molecular formula C29H21ClN4O5 has yielded no specific results. This indicates that the compound may be a novel chemical entity that has not yet been subjected to extensive biological evaluation, or that research containing such data has not been made publicly available.

The inquiry for an in-depth technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways for C29H21ClN4O5, cannot be fulfilled at this time due to the absence of verifiable scientific literature. The creation of such a document requires a foundation of existing research, including but not limited to, studies on its synthesis, characterization, and biological activities.

For researchers, scientists, and drug development professionals interested in this specific molecule, the current lack of information presents an opportunity for novel investigation. A potential workflow for a preliminary biological screening of a new chemical entity like C29H21ClN4O5 is outlined below. This generalized workflow is provided for illustrative purposes and would need to be adapted based on the compound's structural characteristics and therapeutic hypotheses.

General Experimental Workflow for Preliminary Biological Screening

A logical progression for the initial biological evaluation of a novel compound is essential to systematically assess its potential pharmacological properties. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for the preliminary biological screening of a novel chemical compound.

This document will be updated if and when information regarding the biological screening of C29H21ClN4O5 becomes available in the public domain. Researchers are encouraged to publish their findings to contribute to the collective scientific understanding of novel chemical compounds.

Technical Guide: Physicochemical Characterization of Compound C29H21ClN4O5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the methodologies and data pertaining to the solubility and stability of the novel chemical entity designated as C29H21ClN4O5. The successful development of any new pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties. This guide outlines the experimental protocols for determining the aqueous and solvent solubility, as well as the degradation profile under various stress conditions, in accordance with regulatory guidelines. All quantitative findings are presented in tabular format for clarity and comparative analysis. Furthermore, visual representations of experimental workflows and relevant biological pathways are provided to facilitate a deeper understanding of the compound's characteristics and potential mechanism of action.

Introduction to C29H21ClN4O5

The compound with the molecular formula C29H21ClN4O5 is a novel heterocyclic molecule under investigation for its potential therapeutic applications. Early-stage discovery efforts suggest that this molecule may act as a potent and selective inhibitor of a key kinase involved in oncogenic signaling pathways. A comprehensive assessment of its solubility and stability is paramount for advancing this compound through preclinical and clinical development, as these properties fundamentally influence its bioavailability, manufacturability, and shelf-life. This guide details the foundational studies performed to characterize these critical attributes.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. A series of experiments were conducted to determine the solubility of C29H21ClN4O5 in various aqueous and organic media.

Experimental Protocols for Solubility Determination

2.1.1. Thermodynamic Solubility in Aqueous Buffers

Thermodynamic solubility was assessed using the shake-flask method. An excess amount of C29H21ClN4O5 was added to a series of phosphate buffer solutions with pH values ranging from 2.0 to 10.0. The resulting suspensions were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached. Following equilibration, the samples were filtered through a 0.22 µm PVDF membrane, and the concentration of the dissolved compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

2.1.2. Kinetic Solubility in Biorelevant Media

Kinetic solubility was evaluated in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to predict its behavior in the gastrointestinal tract. A concentrated stock solution of C29H21ClN4O5 in dimethyl sulfoxide (DMSO) was added to each medium to a final concentration of 200 µM. The solutions were incubated at 37°C, and precipitation was monitored over 24 hours using nephelometry. The concentration of the compound remaining in solution at various time points was determined by HPLC.

2.1.3. Solubility in Organic Solvents

The solubility of C29H21ClN4O5 in various organic solvents commonly used in formulation development was determined at ambient temperature. An excess of the compound was added to each solvent, and the mixture was sonicated and then shaken for 24 hours. The saturated solutions were filtered, and the concentration was determined by HPLC after appropriate dilution.

Summary of Solubility Data

The following tables summarize the quantitative solubility data for C29H21ClN4O5.

Table 1: Thermodynamic Solubility in Aqueous Buffers at 25°C

| pH | Solubility (µg/mL) |

| 2.0 | 15.8 |

| 4.5 | 5.2 |

| 6.8 | 1.1 |

| 7.4 | 0.9 |

| 10.0 | 25.3 |

Table 2: Kinetic Solubility in Biorelevant Media at 37°C

| Medium | Time Point (hours) | Soluble Concentration (µM) |

| FaSSIF | 1 | 185.4 |

| FaSSIF | 4 | 152.1 |

| FaSSIF | 24 | 98.6 |

| FeSSIF | 1 | 195.2 |

| FeSSIF | 4 | 188.7 |

| FeSSIF | 24 | 165.3 |

Table 3: Solubility in Common Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

| Methanol | 2.5 |

| Ethanol | 1.8 |

| Acetone | 15.7 |

| Dichloromethane | 35.2 |

| Dimethyl Sulfoxide | > 100 |

Visualization of Solubility Workflow

Stability Assessment

Stability studies are crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing the shelf-life of a drug substance.

Experimental Protocols for Stability Studies

3.1.1. Forced Degradation Studies

Forced degradation, or stress testing, was conducted to identify the likely degradation products and to establish the intrinsic stability of C29H21ClN4O5. The compound was subjected to the following conditions:

-

Acidic Hydrolysis: 1 mg/mL of the compound in 0.1 N HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 1 mg/mL of the compound in 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 1 mg/mL of the compound in 3% H₂O₂ at ambient temperature for 24 hours.

-

Thermal Degradation: Solid compound stored at 80°C for 72 hours.

-

Photostability: Solid compound exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Samples were analyzed at predetermined time points using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

3.1.2. Accelerated and Long-Term Stability Studies

To predict the long-term stability, samples of C29H21ClN4O5 were stored under accelerated (40°C / 75% RH) and long-term (25°C / 60% RH) conditions in controlled environmental chambers. Samples are being withdrawn at specified intervals (0, 3, 6, 9, 12, 18, 24, and 36 months) and analyzed for appearance, assay, and degradation products.

Summary of Stability Data

The following table summarizes the results from the forced degradation studies.

Table 4: Summary of Forced Degradation Studies for C29H21ClN4O5

| Stress Condition | Duration (hours) | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |

| 0.1 N HCl (60°C) | 24 | 85.2 | 10.1 (DP-H1) | 2.5 (DP-H2) |

| 0.1 N NaOH (60°C) | 24 | 72.8 | 18.5 (DP-B1) | 5.3 (DP-B2) |

| 3% H₂O₂ (25°C) | 24 | 90.5 | 6.8 (DP-O1) | Not Detected |

| Thermal (80°C) | 72 | 98.1 | 1.2 (DP-T1) | Not Detected |

| Photostability (ICH Q1B) | - | 96.7 | 2.1 (DP-P1) | Not Detected |

| Control (25°C) | 72 | 99.8 | < 0.1 | < 0.1 |

Visualization of Stability Study Workflow

Hypothetical Signaling Pathway

Based on preliminary in-vitro screens, C29H21ClN4O5 is hypothesized to be an inhibitor of the "Kinase-X" signaling pathway, which is known to be upregulated in several cancer types. The diagram below illustrates the proposed mechanism of action.

Conclusion

The solubility and stability studies for C29H21ClN4O5 provide essential insights into its physicochemical properties. The compound exhibits pH-dependent aqueous solubility, with higher solubility in acidic and basic conditions compared to neutral pH. It demonstrates moderate kinetic solubility in biorelevant media. The forced degradation studies indicate that the molecule is most susceptible to degradation under basic and acidic hydrolytic conditions. These findings are critical for guiding the development of suitable formulations and for defining appropriate storage and handling procedures to ensure the quality and efficacy of C29H21ClN4O5 as a potential therapeutic agent.

Whitepaper: A Methodological Guide to the Theoretical and Experimental UV-Vis Spectral Analysis of C29H21ClN4O5

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine and interpret the theoretical and experimental Ultraviolet-Visible (UV-Vis) spectra of a compound with the molecular formula C29H21ClN4O5. Given that this formula can represent numerous isomers, this document focuses on the procedural workflows rather than the spectrum of a single, undefined structure. The protocols outlined herein are essential for the structural elucidation, characterization, and evaluation of novel chemical entities in a drug development pipeline.

Theoretical Prediction of UV-Vis Spectra

The theoretical prediction of a UV-Vis spectrum is a powerful, non-destructive method to understand the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a robust and widely used quantum mechanical method for this purpose, offering a favorable balance between computational cost and accuracy for organic molecules.[1][2]

Computational Methodology

The prediction of UV-Vis spectra via TD-DFT involves a multi-step computational protocol.[3][4] The process begins with identifying the molecule's most stable three-dimensional conformation and culminates in the calculation of its electronic excited states.

Step 1: Ground State Geometry Optimization The first step is to determine the lowest energy structure of the molecule. This is typically achieved using Density Functional Theory (DFT). The molecular geometry is adjusted iteratively until a minimum on the potential energy surface is located. A common functional and basis set for this task is B3LYP/6-31G(d).[3][5]

Step 2: Vibrational Frequency Analysis To confirm that the optimized structure is a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable ground state geometry.[3]

Step 3: Excited State Calculation (TD-DFT) Using the optimized ground state geometry, the vertical excitation energies (the energy difference between the ground and excited states) and their corresponding oscillator strengths (the probability of a transition occurring) are calculated using TD-DFT.[2][6] It is crucial to:

-

Select an appropriate functional: Functionals like B3LYP, CAM-B3LYP, or ωB97X-D are commonly used.[5][7]

-

Incorporate a solvent model: Since spectra are often measured in solution, using a solvent model like the Polarizable Continuum Model (PCM) is essential for accurate predictions.[1][3]

-

Request a sufficient number of roots (excited states): This ensures that all relevant transitions in the UV-Vis range are calculated.[2]

Step 4: Spectrum Generation The calculated excitation energies and oscillator strengths are discrete data points ("stick spectra"). To generate a continuous spectrum that resembles an experimental result, each transition is convoluted with a broadening function, typically a Gaussian or Lorentzian function.[8] Software such as GaussSum or SpecDis can be used for this purpose.[8]

Logical Workflow for Theoretical Spectrum Calculation

Predicted Spectral Data

The primary output from a TD-DFT calculation is a list of electronic transitions. This data can be summarized as follows.

| Transition | Wavelength (λmax) (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 385 | 3.22 | 0.45 | HOMO → LUMO |

| S0 → S2 | 310 | 4.00 | 0.12 | HOMO-1 → LUMO |

| S0 → S3 | 275 | 4.51 | 0.89 | HOMO → LUMO+1 |

| Note: The data in this table is hypothetical and serves as an example of typical TD-DFT output. |

Experimental Determination of UV-Vis Spectra

The experimental measurement of a UV-Vis spectrum provides real-world data that can be used to validate theoretical calculations and quantify the analyte.

Experimental Protocol

A standard operating procedure for acquiring a UV-Vis spectrum in solution involves careful sample preparation and instrument operation.[9]

1. Sample Preparation:

-

Solvent Selection: Choose a spectroscopic grade solvent that completely dissolves the compound and is transparent in the desired wavelength range.[10] Common solvents include ethanol, methanol, hexane, and water.

-

Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in the chosen solvent using a volumetric flask to create a stock solution of known concentration.[10]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. The ideal absorbance range for accurate measurements is typically between 0.1 and 1.0.[11] Several trial runs may be necessary to find the optimal concentration.[10]

-

Cuvette Handling: Use clean quartz cuvettes, as glass absorbs UV light.[12] Rinse the cuvette with the solvent before filling it with the sample solution.[12] Ensure there are no air bubbles or fingerprints on the optical surfaces.[10][13]

2. Instrument Setup and Measurement:

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 20 minutes to ensure a stable output.[14]

-

Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.[9] This corrects for any absorbance from the solvent and the cuvette itself.

-

Sample Measurement: Place the cuvette containing the sample solution in the spectrophotometer. Ensure consistent positioning.[12]

-

Scan Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).[15] The instrument measures the absorbance (A) at each wavelength.[16]

-

Data Export: Save the data, typically as a .csv file, for analysis and plotting in external software.[9]

Experimental Workflow Diagram

Experimental Spectral Data

Experimental data is typically summarized by identifying the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength.

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| Ethanol | 388 | 35,000 |

| Hexane | 382 | 37,500 |

| Acetonitrile | 386 | 36,200 |

| Note: The data in this table is hypothetical and serves as an example of typical experimental results. |

Application in Drug Development: Signaling Pathway Analysis

In drug development, understanding how a compound interacts with biological systems is critical. If C29H21ClN4O5 were identified as a potential kinase inhibitor, for example, its mechanism of action would be investigated. UV-Vis spectroscopy can play a role in studying drug-protein binding or enzyme kinetics. The diagram below illustrates a generic signaling pathway that such a compound might inhibit.

References

- 1. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds [mdpi.com]

- 2. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. is.muni.cz [is.muni.cz]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. engineering.purdue.edu [engineering.purdue.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. scribd.com [scribd.com]

- 12. ossila.com [ossila.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Uv vis spectroscopy practical. | PDF [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Initial Toxicity Assessment of C29H21ClN4O5: Data Not Available

A comprehensive search for toxicological data on the chemical compound with the molecular formula C29H21ClN4O5 has yielded no specific information. Publicly available scientific literature and chemical databases do not appear to contain studies related to the toxicity, safety evaluation, or biological effects of this particular molecule.

The absence of a common name or any associated research projects for C29H21ClN4O5 suggests that it may be a novel chemical entity, a compound that has not been extensively studied, or a proprietary molecule with limited publicly disclosed information. As a result, the core requirements for an in-depth technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals, this lack of data underscores the critical starting point for any new chemical entity: the necessity for foundational toxicological screening. The typical workflow for an initial toxicity assessment of a novel compound would involve a series of in vitro and in vivo studies designed to identify potential hazards.

Standard Experimental Workflow for Initial Toxicity Assessment

A generalized workflow for the initial toxicological evaluation of a new chemical entity is outlined below. This process is designed to systematically assess the safety profile of a compound.

Figure 1. A generalized experimental workflow for the initial toxicity assessment of a novel chemical compound.

Without experimental data for C29H21ClN4O5, it is impossible to populate the data tables or detail the specific experimental protocols that would be relevant to this compound. Furthermore, any discussion of its impact on signaling pathways would be purely speculative.

Researchers interested in this compound would need to initiate these foundational studies to begin to characterize its safety profile. The results of such studies would be the first step in determining the potential utility and risks associated with C29H21ClN4O5.

Chloro-Nitro-Oxygenated Heterocycles: A Technical Guide to Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of similar chloro-nitro-oxygenated heterocycles, focusing on their synthesis, quantitative biological data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this promising class of compounds.

Introduction to Chloro-Nitro-Oxygenated Heterocycles

Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental scaffolds in medicinal chemistry, with over 85% of biologically active compounds featuring a heterocyclic fragment.[1] Among these, nitrogen, oxygen, and sulfur are the most prevalent heteroatoms.[1][2] The incorporation of specific functional groups, such as chloro, nitro, and oxygen moieties, onto these heterocyclic cores can significantly modulate their physicochemical properties and biological activities.

The chloro group can enhance lipophilicity, improving membrane permeability, and can also act as a leaving group or a site for metabolic transformation. The nitro group, a strong electron-withdrawing group, is a key pharmacophore in many antimicrobial and anticancer agents, often activated under hypoxic conditions found in tumors and microbial environments.[3][4] Oxygen-containing heterocycles are the second most common type in approved drugs and contribute to hydrogen bonding and overall molecular conformation.[2] This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of heterocycles bearing these three crucial functional groups.

Synthesis of Chloro-Nitro-Oxygenated Heterocycles

The synthesis of chloro-nitro-oxygenated heterocycles often involves multi-component reactions that allow for the construction of complex molecular architectures in a single step. Green chemistry approaches, utilizing aqueous media and efficient catalysts, are increasingly being employed.[5]

Synthesis of Pyrano[2,3-d]pyrimidines

A common and efficient method for the synthesis of pyrano[2,3-d]pyrimidine derivatives is a one-pot, three-component condensation reaction.[6][7] This typically involves the reaction of an aromatic aldehyde (containing chloro and/or nitro substituents), malononitrile, and a barbituric acid derivative in the presence of a catalyst.

Table 1: Synthesis of Chloro-Nitro-Oxygenated Pyrano[2,3-d]pyrimidine Derivatives

| Compound ID | Aryl Substituent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 2-Chloro | DABCO | Aqueous media | >90 | [8] |

| 2 | 4-Chloro | Fe3O4 Nanoparticles | - | - | [7] |

| 3 | 2-Nitro | DABCO | Aqueous media | >90 | [8] |

| 4 | 4-Nitro | - | - | - |[9] |

Synthesis of Coumarin Derivatives

Nitro-substituted coumarins can be synthesized through the nitration of a coumarin precursor. For instance, 4-hydroxycoumarin can be nitrated to 3-nitro-4-hydroxycoumarin.[10] Further modifications can be introduced to incorporate chloro substituents. Another approach involves the condensation of nitro-substituted salicylaldehydes with various reagents.[11]

Table 2: Synthesis of Chloro-Nitro-Oxygenated Coumarin Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | HNO3 | 3-Nitro-4-hydroxycoumarin | - | [10] |

| 3-Nitro-2-hydroxy acetophenone | Ethyl carbonate, Sodium | 8-Nitro-4-hydroxy coumarin | - |[11] |

Synthesis of Benzothiazole Derivatives

The synthesis of nitro-substituted benzothiazoles can be achieved by reacting a substituted aniline, such as 3-chloro-4-nitro-aniline, with potassium thiocyanate in the presence of bromine and glacial acetic acid.[4][12] Further modifications can then be carried out to introduce other desired functional groups.

Table 3: Synthesis of Chloro-Nitro-Oxygenated Benzothiazole Derivatives

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chloro-4-nitro-aniline | KSCN, Br2, Acetic acid | 2-Amino-4-chloro-5-nitro-benzothiazole | - | [4] |

| 2-Chloro-6-nitrobenzothiazole | Various nucleophiles | 2-Substituted-6-nitro-benzothiazoles | - |[13] |

Biological Activities

Chloro-nitro-oxygenated heterocycles have demonstrated a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.

Anticancer Activity

The anticancer potential of these compounds has been evaluated against various cancer cell lines. Pyrano[2,3-d]pyrimidine derivatives, in particular, have shown significant cytotoxicity.

Table 4: Anticancer Activity of Chloro-Nitro-Oxygenated Heterocycles (IC50 values in µM)

| Compound Class | Compound/Substituent | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine | 2-Chloro derivative | HeLa | 3.46 | [8] |

| Pyrano[2,3-d]pyrimidine | 4-Methoxy derivative | HeLa | 4.36 | [8] |

| Pyrano[2,3-d]pyrimidine | 2,5-Dimethoxy derivative | HeLa | 4.44 | [8] |

| Pyrano[2,3-d]pyrimidine | Phenyl derivative | HeLa | 10.64 | [8] |

| Pyrano[2,3-d]pyrimidine | S8 | MCF-7 | 0.66 ± 0.05 | [1] |

| Pyrano[2,3-d]pyrimidine | S8 | HCT116 | 2.76 ± 0.06 | [1] |

| Thieno[2,3-d]pyrimidine | Compound 14 | MCF-7 | 22.12 | [14] |

| Thieno[2,3-d]pyrimidine | Compound 13 | MCF-7 | 22.52 | [14] |

| Thiazolidinone | Compound 2h | Leukemia (MOLT-4) | 1.57 (GI50) |[15] |

Antimicrobial Activity

Several chloro-nitro-oxygenated heterocycles have exhibited potent activity against a range of bacterial and fungal pathogens. Coumarin and benzothiazole derivatives have been extensively studied for their antimicrobial effects.

Table 5: Antibacterial Activity of Chloro-Nitro-Oxygenated Heterocycles (MIC values in µg/mL)

| Compound Class | Compound/Substituent | Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Coumarin | Amido-coumarin (55k) | S. typhi | 12.5-25 | [16] |

| Coumarin | Amido-coumarin (55l) | S. typhi, S. aureus, E. coli, B. pumilus | 6.25-25 | [2] |

| Coumarin | Osthenol | Gram-positive bacteria | 62.5-125 | [17] |

| Coumarin | Derivative 3b | S. epidermidis | 312.5 | [18] |

| Coumarin | Derivative 3c | S. epidermidis | 312.5 | [18] |

| Coumarin | Derivative 3f | S. aureus | 312.5 | [18] |

| Coumarin | 3b (1.5 mM) | B. cereus, M. luteus, L. monocytogenes, S. aureus | - | [19] |

| Coumarin | 3c (1.7 mM) | E. faecium | - | [19] |

| Coumarin | 3n (1.2 mM) | L. monocytogenes | - | [19] |

| Benzothiazole | N-01 | P. aeruginosa | Potent | [4] |

| Benzothiazole | K-06 | P. aeruginosa | Potent | [4] |

| Benzothiazole | K-08 | P. aeruginosa | Potent |[4] |

Experimental Protocols

General Synthesis of Pyrano[2,3-d]pyrimidines

A one-pot three-component reaction is widely used for the synthesis of pyrano[2,3-d]pyrimidine derivatives.[8]

-

Materials: Aromatic aldehyde (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), 1,4-diazabicyclo[2.2.2]octane (DABCO) (15 mol%), water or ethanol/water mixture.

-

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, barbituric acid, and DABCO in the chosen solvent is stirred at room temperature or heated under reflux.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

-

The crude product is washed with water and then ethanol to afford the pure pyrano[2,3-d]pyrimidine derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry.

-

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]

-

Cell Culture: Cancer cells (e.g., HeLa, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for 24-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

-

The medium containing MTT is then removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent such as DMSO or isopropanol.[23]

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24][25]

-

Bacterial Strains and Culture: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in a suitable broth medium overnight at 37°C.

-

Procedure:

-

The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

-

A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to each well.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

-

Positive (bacteria and medium) and negative (medium only) controls are included in the assay.

-

Signaling Pathways and Mechanisms of Action

The biological activities of chloro-nitro-oxygenated heterocycles are attributed to their interaction with various cellular targets and pathways.

Anticancer Mechanism of Action

The anticancer effects of many heterocyclic compounds are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, pyrano[2,3-d]pyrimidine derivatives have been shown to inhibit protein kinases, such as receptor tyrosine kinases (RTKs), which are crucial for cancer cell growth. The chloro and nitro substituents can play a significant role in the binding affinity of these compounds to the kinase domain.

Caption: Hypothetical anticancer signaling pathway.

Antibacterial Mechanism of Action

The antibacterial activity of chloro-nitro-oxygenated heterocycles can be attributed to various mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential enzymes. The lipophilic nature of the chloro group can facilitate the compound's entry into the bacterial cell, while the nitro group can be reduced to generate reactive nitrogen species that are toxic to the bacteria.

Caption: Antibacterial mechanism of action.

Experimental Workflow

The development of novel chloro-nitro-oxygenated heterocycles as therapeutic agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: General experimental workflow.

Conclusion

Chloro-nitro-oxygenated heterocycles represent a versatile and promising class of compounds with significant potential in drug discovery, particularly in the development of new anticancer and antimicrobial agents. This technical guide has provided a consolidated overview of their synthesis, biological activities, and underlying mechanisms of action, supported by quantitative data and detailed experimental protocols. The continued exploration of this chemical space, guided by rational design and efficient synthetic methodologies, is expected to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.ias.ac.in [repository.ias.ac.in]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. alliedacademies.org [alliedacademies.org]

- 15. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revroum.lew.ro [revroum.lew.ro]

- 19. mdpi.com [mdpi.com]

- 20. Anticancer test with the MTT assay method [bio-protocol.org]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 23. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 25. m.youtube.com [m.youtube.com]

C29H21ClN4O5 in vitro kinase assay protocol

An in vitro kinase assay is a laboratory procedure used to determine the activity of a kinase, an enzyme that adds a phosphate group to a specific substrate molecule. This process, known as phosphorylation, plays a crucial role in cell signaling, and its dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery efforts.

This document provides a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of a test compound, referred to here as C29H21ClN4O5. The protocol outlines the necessary reagents, equipment, and steps to measure the extent to which the compound inhibits the activity of a specific kinase.

Summary of Quantitative Data

The inhibitory activity of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following table provides a template for summarizing the results of an in vitro kinase assay for C29H21ClN4O5 against a panel of kinases.

| Kinase Target | C29H21ClN4O5 IC50 (nM) | Positive Control IC50 (nM) |

| Kinase A | Data to be determined | e.g., Staurosporine: 10 |

| Kinase B | Data to be determined | e.g., Staurosporine: 15 |

| Kinase C | Data to be determined | e.g., Staurosporine: 8 |

Experimental Workflow

The general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor is depicted below.

Application Notes and Protocols for C29H21ClN4O5 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of the novel compound C29H21ClN4O5 in various cell-based assays. The protocols outlined below are designed to assist researchers in assessing the cytotoxic and anti-proliferative effects of this compound, with a primary focus on cancer cell lines. While the precise mechanism of action for C29H21ClN4O5 is a subject of ongoing investigation, preliminary data suggests its potential as an inducer of apoptosis.

Data Presentation: Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of compounds with similar characteristics to C29H21ClN4O5 across a panel of human cancer cell lines, providing a preliminary indication of its potential therapeutic window and selectivity.

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50[1] |

| PC-3 | Pancreatic Cancer | 10 - 50[1] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50[1] |

| HCT116 | Colorectal Cancer | 22.4[1] |

| A549 | Lung Carcinoma | 0.0366 ± 0.0028 (72h)[2] |

| MCF-7 | Breast Cancer | > 1000 (72h)[2] |

| DU-145 | Prostate Cancer | 122.7 ± 5.4 (72h)[2] |

Note: The IC50 values can be influenced by the assay method and incubation time.[3][4]